![molecular formula C13H20N2O3 B2668118 Ethyl (2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)carbamate CAS No. 1421498-20-5](/img/structure/B2668118.png)
Ethyl (2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)carbamate
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Description
Ethyl (2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)carbamate, commonly known as EDC, is a carbamate insecticide that is widely used in agricultural practices. It is also used as a model compound in various scientific studies due to its unique chemical structure and properties.
Scientific Research Applications
Cyclization-activated Prodrugs : Basic carbamates of 4-hydroxyanisole, including compounds structurally related to Ethyl (2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)carbamate, have been evaluated as progenitors of melanocytotoxic phenols. These compounds demonstrate a cyclization-activated prodrug mechanism, where the generation of the active drug is dependent on intramolecular cyclization-elimination reactions, not enzymatic cleavage (Saari et al., 1990).
Carcinogenicity Studies : The carcinogenic potential of ethyl carbamate, a chemical similar in structure to Ethyl (2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)carbamate, has been assessed. Ethyl carbamate has been identified as a frequent contaminant in fermented foods and beverages, leading to research on its carcinogenic effects (Baan et al., 2007).
Metabolism Studies : Research has been conducted on the metabolism of m-[(2-Dimethylamino) ethoxy] phenyl-N, N-dimethyl carbamate (Cui-Xing-An), a central anticholinesterase drug structurally related to Ethyl (2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)carbamate. This study focused on identifying the metabolites of this compound in rat urine (Li et al., 1989).
Chemical Synthesis and Applications : Research on ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7 -yl]carbamate, a compound with a similar chemical structure, has been done to understand its synthesis and biological applications, particularly in antimitotic agents (Temple & Rener, 1992).
Directed Lithiation : The directed lithiation of compounds structurally related to Ethyl (2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)carbamate has been studied, highlighting the chemical transformations and synthetic potential of these compounds (Smith et al., 2013).
properties
IUPAC Name |
ethyl N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-4-18-13(17)14-9-12(16)10-5-7-11(8-6-10)15(2)3/h5-8,12,16H,4,9H2,1-3H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQWBVODQHIMNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC(C1=CC=C(C=C1)N(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)carbamate |
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